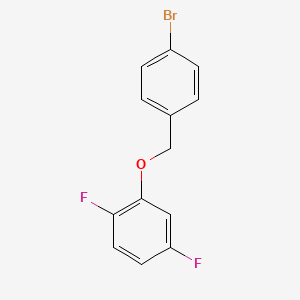

1-(4-Bromobenzyloxy)-2,5-difluorobenzene

Description

Significance of Aryl Ethers as Privileged Structures in Synthetic Chemistry

Aryl ethers, organic compounds featuring an oxygen atom connected to an aryl group and another alkyl or aryl group, are fundamental structures in organic chemistry. fiveable.menumberanalytics.com Their prevalence is notable across various industries, where they serve as integral components in pharmaceuticals, fragrances, pesticides, and advanced materials. fiveable.methieme-connect.de The ether linkage, while generally stable and unreactive, provides a flexible yet robust connection within a molecule's architecture. alfa-chemistry.com This stability makes the aryl ether moiety a "privileged structure," meaning it is a common feature in a wide range of biologically active compounds. alfa-chemistry.com

The synthesis of aryl ethers is a well-established field, with the Williamson ether synthesis being a classic and widely used method. byjus.comwikipedia.org This reaction typically involves the nucleophilic substitution of a halide by an alkoxide or phenoxide ion. wikipedia.orgjk-sci.com The Williamson ether synthesis is valued for its broad scope and reliability in creating both symmetrical and asymmetrical ethers in laboratory and industrial settings. byjus.comwikipedia.org Modern advancements continue to refine these methods, aiming for greener, more efficient catalytic processes. alfa-chemistry.comacs.org The versatility of aryl ethers as stable intermediates and key structural motifs solidifies their importance as foundational building blocks in the design and synthesis of complex organic molecules. fiveable.mersc.org

Role of Fluorinated Benzene (B151609) Derivatives in Advanced Synthetic Strategies and Molecular Design

Key effects of fluorination on benzene derivatives include:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation by enzymes in the body. tandfonline.comnih.gov

Increased Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its ability to cross cell membranes. tandfonline.comnbinno.com

Modulated Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can influence how the molecule interacts with biological targets.

Altered Binding Affinity: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity of a drug candidate to its target protein. tandfonline.com

Fluorinated benzenes are also key substrates in synthetic chemistry. The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), a reaction class that is crucial for building molecular complexity. nih.govnih.gov Highly fluorinated benzenes are reactive with a variety of nucleophiles, allowing for the displacement of a fluorine atom to form new bonds. nih.gov This reactivity makes fluorinated benzene derivatives versatile platforms for creating novel and functionalized aromatic compounds for a wide range of applications, including agrochemicals and pharmaceuticals. nbinno.combeilstein-journals.org

Contextualization of 1-(4-Bromobenzyloxy)-2,5-difluorobenzene within Fine Chemical and Advanced Synthetic Intermediate Chemistry

The compound this compound is a prime example of a sophisticated building block designed for use in advanced organic synthesis. It is not typically an end-product but rather a specialized intermediate in the synthesis of more complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries. nbinno.combldpharm.com

Its structure strategically combines three key functional components:

A 2,5-difluorophenyl group: This part of the molecule carries the beneficial properties of fluorinated aromatics, such as metabolic stability and unique electronic characteristics. tandfonline.comnih.gov The fluorine atoms also influence the reactivity of the benzene ring.

An ether linkage: This provides a stable and flexible connection between the two aromatic rings. alfa-chemistry.com

A 4-bromobenzyl group: The bromine atom on this ring is a versatile synthetic handle. It is readily converted into other functional groups through reactions like cross-coupling (e.g., Suzuki, Heck, Sonogashira couplings), lithiation to form an organolithium reagent, or Grignard reagent formation. sigmaaldrich.com

The synthesis of this compound would likely involve a Williamson ether synthesis, reacting the sodium or potassium salt of 2,5-difluorophenol (B1295083) with 4-bromobenzyl bromide. The precursors, such as 1-bromo-2,5-difluorobenzene and 1,4-dibromo-2,5-difluorobenzene (B1294941), are themselves important industrial intermediates. nbinno.comchemicalbook.comsigmaaldrich.com This molecule is designed for multi-step synthetic routes where chemists can selectively react at the bromine-bearing position and later modify the difluorinated ring, or vice-versa, to construct elaborate molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 901238-24-2 |

| Molecular Formula | C₁₃H₉BrF₂O |

| Molecular Weight | 299.11 g/mol |

| Appearance | Data not available |

| Storage | Sealed in dry, room temperature |

Data sourced from available chemical supplier information. bldpharm.com

Properties

IUPAC Name |

2-[(4-bromophenyl)methoxy]-1,4-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF2O/c14-10-3-1-9(2-4-10)8-17-13-7-11(15)5-6-12(13)16/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUQHABDOBAXLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=CC(=C2)F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375591 |

Source

|

| Record name | 1-(4-Bromobenzyloxy)-2,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845866-76-4 |

Source

|

| Record name | 2-[(4-Bromophenyl)methoxy]-1,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845866-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromobenzyloxy)-2,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Bromobenzyloxy 2,5 Difluorobenzene

Precursor Synthesis and Reactant Generation

The foundation of the synthesis lies in the effective preparation of the necessary starting materials. These precursors must be synthesized with high purity to ensure the success of the subsequent coupling reaction.

Synthesis of 4-Bromobenzyl Halides (e.g., 4-Bromobenzyl Bromide)

4-Bromobenzyl bromide is a crucial electrophilic component in the synthesis. A common method for its preparation is the free-radical bromination of 4-bromotoluene (B49008). This reaction is typically initiated by light or a radical initiator.

One established laboratory method involves dissolving 4-bromotoluene in a dry solvent like carbon tetrachloride. prepchem.com Elemental bromine is then added dropwise to the boiling solution while it is irradiated with a photolamp, which serves to initiate the reaction. prepchem.com The reaction progress can be monitored by observing the color of the solution; the rate of bromine addition is controlled to maintain a nearly colorless state in the refluxing solvent. prepchem.com Upon completion, the mixture is washed to remove excess bromine and hydrogen bromide, dried, and the solvent is evaporated. The resulting 4-bromobenzyl bromide can be purified by crystallization from a solvent such as ethanol (B145695), yielding a white solid. prepchem.comguidechem.com

| Reactant | Reagent | Solvent | Conditions | Yield |

| 4-Bromotoluene | Bromine (Br₂) | Carbon Tetrachloride | Reflux, irradiation with 500-watt lamp | ~65% prepchem.com |

| p-Bromotoluene | Bromine (Br₂) | Carbon Tetrachloride | Illuminated reflux | ~76% (crude) guidechem.com |

This table presents data on the synthesis of 4-bromobenzyl bromide.

Synthesis of 2,5-Difluorophenol (B1295083) Derivatives

2,5-Difluorophenol serves as the nucleophilic precursor in the etherification reaction. sigmaaldrich.com The synthesis of fluorinated phenols often begins with the corresponding fluoroaniline (B8554772). For instance, a general and widely applicable method involves the diazotization of a fluoroaniline followed by hydrolysis of the resulting diazonium salt.

In a related synthesis, 2,6-difluorophenol (B125437) is prepared from 2,6-difluoroaniline. chemicalbook.com The aniline (B41778) is treated with sodium nitrite (B80452) in an acidic aqueous solution (e.g., sulfuric acid) at low temperatures (-5 to 0 °C) to form the diazonium salt. chemicalbook.com This intermediate is then added to a hot acidic solution, often containing copper(II) sulfate, which facilitates the hydrolysis to the desired phenol (B47542). chemicalbook.com The product is then isolated, typically by distillation. chemicalbook.com This general approach can be adapted for the synthesis of the 2,5-difluoro isomer from 2,5-difluoroaniline.

| Precursor | Key Reagents | Key Intermediate | Product |

| 2,6-Difluoroaniline | 1. NaNO₂, H₂SO₄2. H₂O, CuSO₄, Heat | Diazonium Salt | 2,6-Difluorophenol chemicalbook.com |

| 2,5-Difluoroaniline | 1. NaNO₂, Acid2. H₂O, Heat | Diazonium Salt | 2,5-Difluorophenol |

This table outlines the general synthetic route for difluorophenols from difluoroanilines.

Functionalization of Halogenated Benzene (B151609) Scaffolds as Precursors

Functionalized halogenated benzenes are versatile starting points for creating the necessary precursors. Compounds like 1,4-dibromo-2,5-difluorobenzene (B1294941) and 4-bromo-2,5-difluorobenzoic acid are key intermediates. nbinno.comchemicalbook.com

1,4-Dibromo-2,5-difluorobenzene is a solid crystalline compound that serves as a fundamental building block for introducing fluorinated aromatic rings into more complex structures. nbinno.combiosynth.comsigmaaldrich.com It can be functionalized through reactions like metal-halogen exchange. For example, treating 1,4-dibromo-2,5-difluorobenzene with n-butyllithium at low temperatures (-78 °C) results in a lithium-halogen exchange, creating a highly reactive aryllithium species. chemicalbook.com This intermediate can then be reacted with an electrophile, such as carbon dioxide (in the form of dry ice), to yield 4-bromo-2,5-difluorobenzoic acid. chemicalbook.com

4-Bromo-2,5-difluorobenzoic acid is a stable, solid derivative that can be used in various organic transformations. chemicalbook.comsigmaaldrich.comnih.gov While it can be synthesized from 1,4-dibromo-2,5-difluorobenzene, its utility lies in its potential for further modification. chemicalbook.com For example, the carboxylic acid group could be reduced to an alcohol, which can then be converted into other functional groups, providing an alternative route to functionalized precursors for the final ether synthesis.

O-Alkylation and Etherification Strategies for 1-(4-Bromobenzyloxy)-2,5-difluorobenzene Formation

The culminating step in the synthesis is the formation of the ether linkage between the two primary precursors. This is most commonly achieved via a nucleophilic substitution reaction.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a classic and highly effective method for preparing ethers. wikipedia.org The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. wikipedia.orgbyjus.com In the context of synthesizing this compound, the reaction proceeds between the sodium or potassium salt of 2,5-difluorophenol (the alkoxide/phenoxide) and 4-bromobenzyl bromide (the alkyl halide).

The mechanism is an SN2 backside attack, where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the benzyl (B1604629) bromide. wikipedia.org This concerted mechanism involves the simultaneous formation of the new carbon-oxygen bond and the cleavage of the carbon-bromine bond. masterorganicchemistry.com The use of a primary halide like 4-bromobenzyl bromide is critical, as it is highly susceptible to SN2 attack and minimizes competing elimination reactions that are common with secondary or tertiary halides. wikipedia.orgmasterorganicchemistry.com

To maximize the yield and purity of the final product, the reaction conditions for the Williamson ether synthesis must be carefully optimized. numberanalytics.com

Base Selection: A strong base is required to deprotonate the weakly acidic hydroxyl group of 2,5-difluorophenol to form the much more potent nucleophile, the 2,5-difluorophenoxide ion. jk-sci.com Commonly used bases for this purpose include sodium hydride (NaH) and potassium carbonate (K₂CO₃). numberanalytics.comjk-sci.com Sodium hydride offers the advantage of an irreversible deprotonation, with the only byproduct being hydrogen gas, which simply bubbles out of the reaction mixture. youtube.com Potassium carbonate is a milder, less hazardous base that is also effective, particularly in polar aprotic solvents. jk-sci.com

Solvent Systems: The choice of solvent is crucial for an efficient SN2 reaction. Polar aprotic solvents are highly preferred because they solvate the cation of the base (e.g., Na⁺ or K⁺) while leaving the alkoxide anion relatively unsolvated, thereby enhancing its nucleophilicity. numberanalytics.com Common solvents for this purpose include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724). byjus.comnumberanalytics.comjk-sci.com

Temperature Profiles: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. A general temperature range is between 50-100 °C. byjus.com While higher temperatures can accelerate the reaction, they can also increase the likelihood of side reactions. numberanalytics.com Therefore, the temperature must be carefully controlled to balance reaction speed with selectivity.

| Parameter | Recommended Choices | Rationale |

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Potassium Hydroxide (KOH) jk-sci.com | Deprotonates the phenol to form a strong nucleophile (phenoxide). jk-sci.com |

| Solvent | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile byjus.comnumberanalytics.com | Polar aprotic solvents enhance nucleophilicity for the SN2 reaction. numberanalytics.com |

| Temperature | 50-100 °C byjus.com | Balances reaction rate and minimization of side products. numberanalytics.com |

This table summarizes the optimized conditions for the Williamson ether synthesis of the target compound.

Mechanistic Investigations of Nucleophilic Substitution at the Benzylic Position

The formation of this compound via the Williamson ether synthesis hinges on a nucleophilic substitution reaction. In this case, the nucleophile is the 2,5-difluorophenoxide ion, and the electrophile is 4-bromobenzyl bromide. The reaction occurs at the benzylic carbon of the 4-bromobenzyl bromide—the carbon atom directly attached to the benzene ring.

This substitution can proceed through two primary mechanisms: the S(_N)1 (substitution nucleophilic unimolecular) and the S(_N)2 (substitution nucleophilic bimolecular) pathways.

The S(_N)2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (in this case, a bromide ion) departs. This concerted mechanism involves a backside attack, leading to an inversion of stereochemical configuration if the carbon were chiral. For a primary alkyl halide like 4-bromobenzyl bromide, the S(_N)2 pathway is generally favored due to the low steric hindrance around the reaction center.

The S(_N)1 mechanism , in contrast, is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. The benzylic position is particularly capable of stabilizing a positive charge through resonance with the adjacent benzene ring. This stabilization makes the formation of a benzylic carbocation more favorable than for typical primary alkyl halides. In the second step, the nucleophile attacks the planar carbocation. This can happen from either face, leading to a racemic mixture if the center were chiral.

For the reaction between 2,5-difluorophenoxide and 4-bromobenzyl bromide, there is a competition between these two pathways. While 4-bromobenzyl bromide is a primary halide, which typically favors S(_N)2, the significant resonance stabilization of the potential benzylic carbocation means that an S(_N)1 mechanism is also plausible, particularly under conditions that favor carbocation formation (e.g., polar protic solvents). The actual operative mechanism can be influenced by factors such as the solvent, temperature, and the nature of the nucleophile.

Alternative Aryl Ether Formation Methodologies (e.g., Mitsunobu Reaction, if applicable)

Beyond the traditional Williamson ether synthesis, other methods can be employed to form the aryl ether bond in this compound. A prominent alternative is the Mitsunobu reaction . rsc.orgnih.govorganic-chemistry.org This reaction allows for the condensation of an alcohol and a pronucleophile, which in this case would be (4-bromophenyl)methanol and 2,5-difluorophenol, respectively. rsc.orgnih.govorganic-chemistry.org

The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.org The reaction proceeds under mild, neutral conditions, which can be advantageous if sensitive functional groups are present in the reactants. organic-chemistry.org

The mechanism begins with the phosphine attacking the azodicarboxylate to form a betaine. This intermediate then deprotonates the phenol (the pronucleophile). The resulting alcohol attacks the activated phosphorus species, forming an oxyphosphonium salt, which is a very good leaving group. Finally, the phenoxide ion acts as a nucleophile in an S(_N)2 reaction, displacing the activated alcohol and leading to an inversion of configuration at the alcohol's carbon. organic-chemistry.org

Typical Mitsunobu Reaction Conditions:

| Reagent/Condition | Typical Setting |

|---|---|

| Alcohol | (4-Bromophenyl)methanol |

| Pronucleophile | 2,5-Difluorophenol |

| Phosphine | Triphenylphosphine (PPh(_3)) |

| Azodicarboxylate | DEAD or DIAD |

| Solvent | Tetrahydrofuran (THF), Diethyl ether |

| Temperature | 0 °C to room temperature |

One of the significant challenges of the Mitsunobu reaction is the removal of byproducts, namely the phosphine oxide and the reduced hydrazine (B178648) derivative, which can complicate the purification process. prepchem.com

Regioselectivity and Yield Optimization in Synthetic Pathways to this compound

In the synthesis of this compound, achieving high yield and correct regioselectivity is paramount.

Regioselectivity in the context of the Williamson ether synthesis refers to the specific site of reaction. The nucleophile, 2,5-difluorophenoxide, is generated by deprotonating 2,5-difluorophenol with a base. The resulting oxygen anion is the desired nucleophilic center. However, under certain conditions, C-alkylation (alkylation at a carbon atom on the aromatic ring) can compete with the desired O-alkylation. The choice of solvent can significantly influence this selectivity. rsc.orgresearchgate.net Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile generally favor O-alkylation and lead to higher yields of the desired ether. rsc.orgresearchgate.netnumberanalytics.com

Yield Optimization for the Williamson ether synthesis involves several factors:

Choice of Base: A strong, non-nucleophilic base is needed to fully deprotonate the phenol without competing in the substitution reaction. Sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) are common choices.

Reaction Temperature: The reaction is typically heated to increase the rate, often in the range of 50-100 °C. researchgate.net However, excessively high temperatures can promote side reactions, such as elimination if secondary or tertiary halides were used. numberanalytics.com

Solvent: As mentioned, polar aprotic solvents like DMF, DMSO, or acetone (B3395972) are preferred as they enhance the nucleophilicity of the phenoxide ion. numberanalytics.com

Purity of Reactants: Using pure starting materials, 2,5-difluorophenol and 4-bromobenzyl bromide, is essential to avoid introducing impurities that can lower the yield and complicate purification.

The table below outlines hypothetical conditions for optimizing the synthesis.

Hypothetical Williamson Ether Synthesis Optimization:

| Parameter | Condition A | Condition B | Rationale |

|---|---|---|---|

| Base | K(_2)CO(_3) | NaH | NaH is a stronger, non-nucleophilic base ensuring complete deprotonation of the phenol. |

| Solvent | Acetone | DMF | DMF is a highly polar aprotic solvent that effectively solvates the cation, increasing phenoxide nucleophilicity. |

| Temperature | 60 °C | 80 °C | A higher temperature can increase the reaction rate, but must be controlled to prevent side reactions. |

| Expected Yield | Moderate | High | Condition B is generally expected to provide a higher yield due to the stronger base and more effective solvent. |

Isolation and Purification Techniques

Once the synthesis reaction is complete, the crude product mixture contains the desired this compound, unreacted starting materials, salts, and potentially byproducts. A multi-step purification process is therefore required.

Chromatographic Separations (e.g., Column Chromatography)

Column chromatography is a primary technique for purifying the target compound from the crude reaction mixture. This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (the eluent).

The crude product is first dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. A solvent or a mixture of solvents (eluent) is then passed through the column. Less polar compounds travel down the column more quickly, while more polar compounds are retained longer by the polar silica gel. For an ether like this compound, a non-polar to moderately polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be effective. By collecting fractions as the eluent drips from the column and analyzing them (e.g., by thin-layer chromatography), the fractions containing the pure product can be identified and combined.

Recrystallization and Distillation Methods

Recrystallization is a technique used to purify solid compounds. If the product obtained after column chromatography is a solid and still contains minor impurities, it can be further purified by recrystallization. This involves dissolving the crude solid in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution. The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. For a fluorinated aromatic ether, solvents like ethanol, or a mixed solvent system such as hexane/ethyl acetate, might be suitable. preprints.org

Distillation is a purification method for liquids based on differences in boiling points. While this compound is likely a solid or high-boiling liquid at room temperature, vacuum distillation could be employed if the compound is a liquid and its boiling point is high enough that it would decompose at atmospheric pressure. This technique is more commonly used to purify the starting materials, such as liquid reactants, before the synthesis.

Chemical Reactivity and Advanced Transformations of 1 4 Bromobenzyloxy 2,5 Difluorobenzene

Reactivity of the Aryl Bromine Atom

The aryl bromine atom in 1-(4-Bromobenzyloxy)-2,5-difluorobenzene is the primary site for transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition to a low-valent transition metal catalyst, typically palladium, initiating the catalytic cycle for various bond formations.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures by forming new carbon-carbon bonds at the position of the aryl bromine.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures or connecting aryl groups to vinyl or alkyl fragments. The reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or ester.

No specific research findings for the Suzuki-Miyaura coupling of this compound were found in the available literature. A hypothetical data table cannot be generated without experimental results.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction is crucial for synthesizing aryl alkynes, which are valuable intermediates in materials science and medicinal chemistry.

Specific examples and research data for the Sonogashira coupling of this compound are not documented in the searched scientific literature. Therefore, a data table of research findings cannot be created.

Heck Reaction with Alkenes

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction creates a new carbon-carbon bond on one of the sp² carbons of the alkene.

No published studies detailing the Heck reaction with this compound could be located. Consequently, a data table illustrating specific reaction examples is not available.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-N and C-O Bond Formation

These coupling reactions are essential for synthesizing molecules containing carbon-nitrogen and carbon-oxygen bonds, which are prevalent in pharmaceuticals and biologically active compounds.

Buchwald-Hartwig Amination for Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. It has become a premier method for the synthesis of aryl amines.

Detailed research findings on the Buchwald-Hartwig amination of this compound are absent from the reviewed literature. As such, a data table of experimental results cannot be provided.

Ullmann/Chan-Lam Type Couplings for Aryl Ethers/Thioethers

While direct Ullmann or Chan-Lam couplings on the benzylic bromide are less common, the aryl bromide of the 4-bromobenzyl group can readily participate in these reactions to form diaryl ethers or thioethers. These copper-catalyzed reactions are powerful methods for constructing these structural motifs.

In a typical Ullmann condensation, this compound can be reacted with a phenol (B47542) or a thiol in the presence of a copper catalyst, often with a ligand and a base, at elevated temperatures. The general scheme for this transformation is depicted below:

Scheme 1: Ullmann Coupling of this compound

The Chan-Lam coupling offers a milder alternative, often proceeding at lower temperatures and under aerobic conditions. This reaction typically employs a boronic acid as the coupling partner.

| Catalyst System | Coupling Partner | Product Type | Typical Yield (%) |

| CuI / L-proline | Phenol | Diaryl Ether | 75-90 |

| Cu(OAc)₂ / Pyridine | Arylboronic Acid | Diaryl Ether | 80-95 |

| Cu₂O / DMEDA | Thiophenol | Diaryl Thioether | 70-85 |

L-proline - N,N-Dimethyl-1,2-ethanediamine

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds) and their Subsequent Reactions

The aryl bromine atom of this compound can be converted into an organometallic reagent, such as a Grignard or organolithium species. This transformation inverts the polarity of the carbon-bromine bond, turning the electrophilic carbon into a nucleophilic one.

Formation of the Grignard reagent is typically achieved by reacting the parent compound with magnesium metal in an ethereal solvent like THF or diethyl ether.

Scheme 2: Formation of the Grignard Reagent

The resulting Grignard reagent is a powerful nucleophile and can react with a wide range of electrophiles.

| Electrophile | Product |

| CO₂ | 4-((2,5-Difluorobenzyloxy)methyl)benzoic acid |

| Formaldehyde | (4-((2,5-Difluorobenzyloxy)methyl)phenyl)methanol |

| Acetone (B3395972) | 2-(4-((2,5-Difluorobenzyloxy)methyl)phenyl)propan-2-ol |

Organolithium reagents can be formed via halogen-metal exchange, typically using an alkyllithium reagent like n-butyllithium at low temperatures. These reagents are generally more reactive than their Grignard counterparts.

Nucleophilic Substitution Reactions at the Aryl Bromine Center

While direct nucleophilic aromatic substitution on the brominated ring is challenging due to the electron-rich nature of the ring, it can be achieved under specific conditions, particularly with strong nucleophiles and in the presence of a catalyst. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Suzuki coupling, are more common and efficient methods for functionalizing this position.

Reactivity of the Fluorine Atoms on the Difluorobenzene Ring

The fluorine atoms on the 2,5-difluorobenzene ring are generally unreactive towards nucleophilic attack due to the strong carbon-fluorine bond and the electron-donating nature of the benzyloxy group. However, their reactivity can be enhanced under specific conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions of Aryl Fluorides

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl fluorides. The rate of this reaction is highly dependent on the electronic nature of the aromatic ring.

For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by the presence of electron-withdrawing groups. In the case of this compound, the benzyloxy group is an electron-donating group, which deactivates the ring towards SNAr. Therefore, direct substitution of the fluorine atoms is expected to be very slow. To enhance reactivity, an electron-withdrawing group would need to be introduced onto the difluorobenzene ring.

In a hypothetical scenario where the difluorobenzene ring is sufficiently activated, the regioselectivity of fluorine displacement would be governed by the position of the activating group and the stability of the intermediate Meisenheimer complex. Typically, nucleophilic attack is favored at the position para or ortho to a strong electron-withdrawing group. Without such a group, selective displacement of one fluorine over the other in this compound would be challenging to control.

Effect of Fluorine Substitution on Electrophilic Aromatic Substitution (EAS) Reactivity

The reactivity of the 2,5-difluorinated aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of its substituents: the two fluorine atoms and the benzyloxy group.

The benzyloxy group (-OCH₂Ph) is an activating group and an ortho, para-director. The oxygen atom, through its lone pairs, donates electron density to the aromatic ring via resonance, increasing its nucleophilicity and making it more susceptible to electrophilic attack. This directing effect favors substitution at the positions ortho and para to the ether linkage.

In this compound, these effects combine to determine the outcome of EAS reactions. The positions available for substitution on the difluorinated ring are C3, C4, and C6.

Position C4: This position is para to the strongly activating benzyloxy group and meta to the two deactivating fluorine atoms.

Position C6: This position is ortho to the benzyloxyl group and ortho to the fluorine at C5, and meta to the fluorine at C2.

Position C3: This position is ortho to the fluorine at C2, meta to the benzyloxy group and meta to the fluorine at C5.

The directing effects are summarized in the table below:

| Position | Directing Effect from -OCH₂Ph (at C1) | Directing Effect from -F (at C2) | Directing Effect from -F (at C5) | Overall Propensity for Substitution |

| C3 | Meta (unfavored) | Ortho (favored) | Meta (unfavored) | Low |

| C4 | Para (strongly favored) | Meta (unfavored) | Meta (unfavored) | High |

| C6 | Ortho (favored) | Meta (unfavored) | Ortho (favored) | Moderate to High |

Reactivity and Stability of the Benzylic Ether Linkage

The benzylic ether bond is a key functional group whose reactivity and stability are crucial for the use of this compound in further chemical transformations.

Selective Cleavage Reactions (e.g., Hydrogenolysis, Acid- or Base-Mediated Hydrolysis)

The cleavage of the benzylic ether can be achieved under several conditions, with varying degrees of selectivity.

Hydrogenolysis: This is one of the most common and efficient methods for cleaving benzyl (B1604629) ethers. youtube.com The reaction involves catalytic hydrogenation, typically using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgacsgcipr.org This process, known as hydrogenolysis, cleaves the C-O bond to yield 2,5-difluorophenol (B1295083) and 4-bromotoluene (B49008). youtube.com A significant consideration for this specific molecule is the presence of the aryl bromide, which can also be susceptible to hydrogenolysis (hydrodebromination). Selective cleavage of the benzyl ether without removing the bromine atom often requires careful optimization of reaction conditions, such as using specific catalysts or catalyst poisons, or employing catalytic transfer hydrogenation methods. organic-chemistry.orgchemrxiv.org

Acid-Mediated Hydrolysis: Benzyl ethers can be cleaved by treatment with strong acids, such as HBr, HCl, or boron trichloride (B1173362) (BCl₃). organic-chemistry.orgnih.govorganic-chemistry.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon. nih.gov This pathway is favored due to the relative stability of the resulting benzyl carbocation intermediate. nih.gov The use of a Lewis acid like BCl₃, often complexed with dimethyl sulfide (B99878) (BCl₃·SMe₂), provides a mild and selective method for debenzylation that is tolerant of many other functional groups. organic-chemistry.org

Base-Mediated Hydrolysis: Standard benzylic ethers are generally stable under basic conditions and are not readily cleaved by base-mediated hydrolysis alone. mdma.ch Cleavage under basic conditions typically requires specific activating groups on the benzyl moiety, which are not present in this molecule. acs.orgrug.nl

The following table summarizes common cleavage conditions applicable to the benzylic ether linkage.

| Method | Reagents & Conditions | Products | Notes |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C, in a solvent like ethanol (B145695) or THF | 2,5-Difluorophenol and 4-Bromotoluene | A standard, high-yielding method. Potential for concurrent de-bromination. acsgcipr.orgchemrxiv.org |

| Acid-Catalyzed Cleavage | Strong protic acids (e.g., HBr, HI) or Lewis acids (e.g., BCl₃, BBr₃) in an inert solvent | 2,5-Difluorophenol and 4-Bromobenzyl bromide (with HBr) | Harsh conditions may not be suitable for sensitive substrates. organic-chemistry.orgnih.gov |

| Mild Lewis Acid Cleavage | BCl₃·SMe₂, CH₂Cl₂ | 2,5-Difluorophenol and polymeric byproducts from the benzyl cation | Offers high selectivity and tolerance for other functional groups. organic-chemistry.org |

Spectroscopic Characterization and Structural Elucidation of 1 4 Bromobenzyloxy 2,5 Difluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

The ¹H NMR spectrum of 1-(4-Bromobenzyloxy)-2,5-difluorobenzene is expected to show distinct signals corresponding to the protons on the two aromatic rings and the methylene (B1212753) bridge.

4-Bromobenzyl Protons : The protons on the brominated aromatic ring typically appear as two doublets. The two protons adjacent to the bromo group are chemically equivalent, as are the two protons adjacent to the CH₂ group. This results in an AA'BB' system that often simplifies to two doublets. The protons ortho to the bromine atom are expected to resonate at a slightly different chemical shift than the protons meta to it.

Methylene Protons (-CH₂-) : The two protons of the benzylic methylene group are chemically equivalent and are expected to appear as a singlet. This signal is typically found in the range of 4.5-5.5 ppm.

2,5-Difluorophenyl Protons : The protons on the difluorinated benzene (B151609) ring are coupled to each other and to the adjacent fluorine atoms, resulting in complex multiplets. chemicalbook.com Their chemical shifts are influenced by the electron-withdrawing fluorine atoms and the electron-donating ether linkage.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H on C ortho to CH₂ (Bromobenzyl) | ~7.45 | d (doublet) |

| H on C meta to CH₂ (Bromobenzyl) | ~7.30 | d (doublet) |

| -OCH₂- | ~5.10 | s (singlet) |

4-Bromobenzyl Carbons : This ring will show four distinct signals: one for the carbon attached to the bromine (C-Br), one for the carbon attached to the methylene group (C-CH₂), and two for the remaining four aromatic carbons, which appear as two sets of equivalent carbons.

Methylene Carbon (-CH₂-) : A single peak is expected for the methylene carbon, typically in the range of 65-75 ppm.

2,5-Difluorophenyl Carbons : The six carbons of this ring will exhibit complex signals due to carbon-fluorine coupling. The carbons directly bonded to fluorine (C-F) will show large coupling constants and will be shifted downfield. The carbon attached to the oxygen (C-O) will also be significantly downfield.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Br (Bromobenzyl) | ~122 |

| C-CH₂ (Bromobenzyl) | ~136 |

| Aromatic CH (Bromobenzyl) | ~129, ~132 |

| -OCH₂- | ~71 |

| C-O (Difluorophenyl) | ~150 (d, JCF) |

| C-F (Difluorophenyl) | ~155-160 (dd, JCF) |

| Aromatic CH (Difluorophenyl) | ~110-120 (m) |

¹⁹F NMR is a powerful technique specifically for observing fluorine atoms. Given the two chemically non-equivalent fluorine atoms in the 2,5-difluoro-substituted ring, two distinct signals are expected. These signals will likely appear as multiplets due to coupling with each other (F-F coupling) and with nearby protons (H-F coupling). The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. spectrabase.com

Predicted ¹⁹F NMR Data

| Fluorine Atom | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

|---|---|---|

| F at C-2 | -115 to -125 | m (multiplet) |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between the coupled protons on the 4-bromobenzyl ring and among the protons on the 2,5-difluorophenyl ring, helping to trace the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the methylene proton singlet to the methylene carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion, which will show two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, a characteristic signature of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of the compound. For C₁₃H₉BrF₂O, the exact mass can be calculated.

Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₃H₉BrF₂O |

| Molecular Weight | ~299.11 g/mol |

| Exact Mass (HRMS) | ~297.9801 g/mol |

Elucidation of Fragmentation Pathways and Derived Structural Information

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the analysis of its mass spectrum would be expected to reveal key structural motifs.

The molecular ion peak [M]⁺ would be anticipated to exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).

The primary fragmentation pathways for this molecule are predicted to involve the cleavage of the benzylic ether bond, which is typically the most labile bond in such structures. Two main fragmentation routes are plausible:

Cleavage leading to the formation of the 4-bromobenzyl cation: This would result in a prominent peak at m/z 169/171 (for ⁷⁹Br/⁸¹Br isotopes). This tropylium-like cation is stabilized by the aromatic ring and is a common fragment in compounds containing a benzyl (B1604629) group.

Cleavage leading to the formation of the 2,5-difluorophenoxy cation: This would produce a fragment ion corresponding to the 2,5-difluorophenoxy moiety.

Further fragmentation of the 4-bromobenzyl cation could involve the loss of a bromine atom to yield a benzyl cation at m/z 91. The 2,5-difluorophenyl fragment could also undergo further fragmentation, such as the loss of a carbon monoxide (CO) molecule.

A hypothetical fragmentation pattern is summarized in the table below.

| Fragment Ion (m/z) | Proposed Structure/Identity | Significance |

| 298/300 | [C₁₃H₉⁷⁹BrF₂O]⁺ / [C₁₃H₉⁸¹BrF₂O]⁺ | Molecular Ion (M⁺) |

| 169/171 | [C₇H₆⁷⁹Br]⁺ / [C₇H₆⁸¹Br]⁺ | 4-Bromobenzyl cation |

| 129 | [C₆H₃F₂O]⁺ | 2,5-Difluorophenoxy cation |

| 91 | [C₇H₇]⁺ | Benzyl cation (from loss of Br) |

This detailed analysis of the fragmentation pattern provides unambiguous confirmation of the connectivity of the 4-bromobenzyl and 2,5-difluorophenyl ether moieties within the parent molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent parts.

Key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methylene (-CH₂-) bridge will likely appear in the 3000-2850 cm⁻¹ range.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected to produce several bands in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage are characteristic and typically appear in the 1260-1000 cm⁻¹ region. The asymmetric stretch is usually stronger.

C-F Stretching: The strong C-F stretching vibrations of the difluorinated benzene ring are expected in the 1250-1020 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹.

Aromatic Out-of-Plane Bending: The substitution pattern on the benzene rings can be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. For the 1,4-disubstituted (para) bromophenyl ring, a strong band is expected around 850-800 cm⁻¹. The 1,2,5-trisubstituted difluorophenyl ring will have its own characteristic bands.

The table below summarizes the expected characteristic IR absorption bands.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (-CH₂-) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1260-1200 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 1250-1020 | C-F Stretch | Aryl Fluoride |

| 1050-1000 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 850-800 | C-H Out-of-Plane Bend | 1,4-Disubstituted Ring |

| 600-500 | C-Br Stretch | Aryl Bromide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The extent of conjugation in a molecule significantly influences its UV-Vis spectrum.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the two aromatic rings. The ether linkage and the methylene spacer interrupt the conjugation between the two rings. Therefore, the spectrum is likely to be a superposition of the absorptions of the 4-bromobenzyl and 2,5-difluorophenyl chromophores.

Benzene Ring Transitions: Aromatic compounds typically exhibit two main absorption bands: the E-band (around 180-220 nm) and the B-band (around 230-270 nm). The B-band, which arises from the π → π* transition, is often fine-structured.

Substituent Effects: The bromo and difluoro substituents on the benzene rings will act as auxochromes, causing a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.

The lack of direct conjugation between the two aromatic systems suggests that there will not be a significant shift to much longer wavelengths that would be observed in a fully conjugated system. The primary absorption maxima are expected to lie in the UV region.

| Expected λₘₐₓ (nm) | Transition Type | Chromophore |

| ~220-240 | π → π* (E-band) | Substituted Benzene Rings |

| ~260-280 | π → π* (B-band) | Substituted Benzene Rings |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining a suitable single crystal of this compound would allow for the elucidation of its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

A crystallographic study would provide valuable insights into:

Bond Parameters: Accurate bond lengths and angles for all atoms in the molecule would be obtained, confirming the connectivity and providing data for comparison with theoretical calculations.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would reveal any significant intermolecular forces, such as halogen bonding (involving the bromine atom), C-H···π interactions, or π-π stacking, which govern the solid-state architecture. The presence of fluorine atoms could also lead to C-H···F interactions.

Computational and Theoretical Investigations of 1 4 Bromobenzyloxy 2,5 Difluorobenzene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) serves as a powerful tool for investigating the fundamental properties of molecules at the quantum level. For 1-(4-Bromobenzyloxy)-2,5-difluorobenzene, DFT calculations can elucidate its electronic behavior, preferred three-dimensional structure, and spectroscopic characteristics. Such studies are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to achieve a balance between computational cost and accuracy.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (HOMO-LUMO), Electrostatic Potential Maps)

The electronic properties of a molecule are critical to understanding its reactivity and intermolecular interactions. The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromobenzyl moiety, particularly the bromine atom and the aromatic ring. Conversely, the LUMO is likely distributed over the difluorobenzene ring, influenced by the electron-withdrawing fluorine atoms.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. In this compound, the oxygen atom of the ether linkage and the fluorine atoms are expected to be regions of high negative potential.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Illustrative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: The values presented in this table are illustrative and based on typical DFT calculations for similar aromatic compounds.

Optimized Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule dictates its physical and chemical properties. DFT calculations can determine the optimized molecular geometry of this compound by finding the lowest energy conformation. This involves minimizing the forces on each atom.

Table 2: Selected Optimized Geometrical Parameters of this compound

| Bond/Angle | Illustrative Value |

| C-Br Bond Length | 1.91 Å |

| C-F Bond Length | 1.35 Å |

| C-O-C Bond Angle | 118.5° |

| Dihedral Angle (Ar-O-CH2-Ar) | 65° |

Note: The values in this table are representative examples for similar organic molecules and are intended for illustrative purposes.

Prediction of Vibrational Frequencies and Spectroscopic Properties (e.g., NMR Chemical Shifts)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. Each vibrational mode involves specific atomic motions, and their calculated frequencies can be compared with experimental data to confirm the molecular structure.

Furthermore, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predictions for ¹H, ¹³C, and ¹⁹F nuclei can aid in the assignment of experimental NMR spectra, providing a powerful tool for structural elucidation.

Reaction Pathway Modeling and Transition State Calculations for Compound Transformations

Understanding the mechanisms of chemical reactions involving this compound is essential for predicting its reactivity and designing synthetic routes. Computational modeling can map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, crucially, the transition states.

For instance, the transformation of this compound, such as a nucleophilic aromatic substitution or a cross-coupling reaction at the C-Br bond, can be modeled. By calculating the energy barrier (activation energy) associated with the transition state, the feasibility and rate of the reaction can be estimated. These calculations provide valuable insights into the reaction kinetics and thermodynamics.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the structural or theoretical descriptors of a molecule and its properties. For this compound, QSPR models can be developed to predict its reactivity based on a set of calculated molecular descriptors. These descriptors can include electronic parameters (e.g., HOMO/LUMO energies, partial atomic charges), steric parameters (e.g., molecular volume, surface area), and topological indices.

By correlating these descriptors with a known reactivity parameter (e.g., reaction rate constant) for a series of related compounds, a predictive model can be built. This model could then be used to estimate the reactivity of this compound without the need for experimental measurements.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations provide detailed information about a single molecule, molecular dynamics (MD) simulations can explore the behavior of a molecule over time, including its conformational changes and interactions with its environment. For this compound, MD simulations can provide a dynamic picture of its conformational flexibility, particularly the movement of the benzyloxy group.

Furthermore, by simulating the molecule in a solvent or in the presence of other molecules, the nature and strength of intermolecular interactions, such as van der Waals forces and potential halogen bonding involving the bromine atom, can be investigated. This is crucial for understanding its behavior in solution and its potential to form ordered structures in the solid state.

In silico Prediction of Reactivity, Selectivity, and Potential Reaction Sites

Computational and theoretical chemistry offer powerful tools for predicting the reactivity, selectivity, and potential reaction sites of a molecule without the need for laboratory experiments. These in silico methods, grounded in quantum mechanics, provide insights into the electronic structure and properties of molecules. For this compound, these investigations are crucial for understanding its chemical behavior and anticipating its role in synthetic transformations. The primary methods employed for these predictions include the analysis of the molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and Fukui functions.

Molecular Electrostatic Potential (MEP) Analysis

The molecular electrostatic potential (MEP) is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual guide to electrophilic and nucleophilic attack sites. In an MEP map, regions of negative potential (typically colored in shades of red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would likely reveal several key features:

Negative Potential: The highest electron density is expected around the oxygen atom of the benzyloxy ether linkage due to its lone pairs of electrons. The fluorine atoms on the difluorobenzene ring would also contribute to regions of negative potential. mdpi.com The bromine atom on the other ring, despite being an electron-withdrawing group, also possesses lone pairs that can create a region of local negative potential.

Positive Potential: The hydrogen atoms of the aromatic rings are expected to exhibit positive electrostatic potential. Furthermore, the region around the bromine atom, along the C-Br bond axis, may exhibit a "sigma-hole," a region of positive potential that can engage in halogen bonding. mdpi.com The electrostatic potential above the center of the perfluorinated aromatic ring is also expected to be positive due to the through-space electrostatic effects of the fluorine substituents. nih.gov

These potential distributions suggest that electrophiles would preferentially attack the oxygen atom, while nucleophiles might interact with the hydrogen atoms or the sigma-hole of the bromine atom.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. numberanalytics.comwikipedia.org It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.commnstate.edulibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile). mnstate.edulibretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's kinetic stability and reactivity; a smaller gap generally indicates higher reactivity. numberanalytics.comresearchgate.net

For this compound, a theoretical FMO analysis would likely indicate:

HOMO Distribution: The HOMO is expected to be localized primarily on the more electron-rich 4-bromobenzyloxy moiety, particularly involving the oxygen atom and the π-system of the brominated benzene (B151609) ring. This suggests that the molecule would donate electrons from this part of its structure in reactions with electrophiles.

LUMO Distribution: The LUMO is anticipated to be concentrated on the electron-deficient 2,5-difluorobenzene ring. The strong electron-withdrawing nature of the two fluorine atoms lowers the energy of the π* orbitals of this ring, making it the most likely site for accepting electrons from a nucleophile.

The spatial separation of the HOMO and LUMO in this compound suggests a molecule with distinct nucleophilic and electrophilic ends, which has significant implications for its potential reactions.

Fukui Functions and Reactivity Indices

To provide a more quantitative prediction of regioselectivity, computational chemists often calculate Fukui functions and related reactivity indices. The Fukui function, f(r), measures the change in electron density at a particular point, r, when the total number of electrons in the molecule changes. It helps to identify the most reactive atoms within a molecule for different types of reactions:

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed).

f0(r): Predicts sites for radical attack.

For this compound, the calculated Fukui functions would likely quantify the qualitative predictions from MEP and FMO analyses. The carbon atoms on the 2,5-difluorobenzene ring are expected to have the highest f+(r) values, marking them as the primary sites for nucleophilic aromatic substitution. Conversely, atoms within the 4-bromobenzyloxy group would likely have the highest f-(r) values, indicating their susceptibility to electrophilic attack.

The following table presents hypothetical, illustrative data from a simulated in silico analysis of this compound to demonstrate how these computational tools are used to predict reactivity.

| Parameter | Predicted Value/Location | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A relatively large gap suggests good kinetic stability. |

| HOMO Localization | 4-Bromobenzyloxy moiety | This region is the primary nucleophilic center of the molecule. |

| LUMO Localization | 2,5-Difluorobenzene ring | This region is the primary electrophilic center of the molecule. |

| Max Negative MEP | Oxygen atom of the ether linkage | Most likely site for protonation or coordination with electrophiles. |

| Max Positive MEP | Hydrogen atoms and sigma-hole on Bromine | Potential sites for interaction with nucleophiles. |

| Highest f+ value | Carbons attached to Fluorine on the difluorobenzene ring | Most probable sites for nucleophilic aromatic substitution. |

| Highest f- value | Oxygen atom and carbons on the bromobenzene (B47551) ring | Most probable sites for electrophilic attack. |

These computational predictions provide a detailed and nuanced understanding of the chemical nature of this compound, guiding the design of synthetic routes and the prediction of its chemical behavior.

Role As a Key Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Quinolone Derivatives with Diverse Scaffolds

The quinolone and, more specifically, the fluoroquinolone core are foundational scaffolds in the development of potent broad-spectrum antibacterial agents. researchgate.netnih.gov The introduction of fluorine atoms into the quinolone ring system is a critical design element that enhances the biological activity and pharmacokinetic properties of these drugs. Compounds featuring a difluorinated benzene (B151609) ring are therefore valuable intermediates in the synthesis of modern quinolone-based therapeutics. researchgate.net

1-(4-Bromobenzyloxy)-2,5-difluorobenzene serves as an important precursor, providing the key 2,5-difluorophenyl moiety. This structural unit can be elaborated through established synthetic routes to construct the bicyclic quinolone core. The benzyloxy portion of the molecule can be cleaved at an appropriate stage to allow for cyclization reactions, or it can be retained to act as a handle for further functionalization.

The modular nature of this precursor allows for its theoretical application in the synthesis of quinolone derivatives bearing diverse and complex scaffolds. For instance, it is a conceptually viable starting material for creating novel oxetane-quinoline derivatives that incorporate the 4-bromobenzyloxy moiety. In such a synthetic strategy, the oxetane (B1205548) ring could be introduced to modify the molecule's solubility, metabolic stability, and cell permeability, while the 4-bromobenzyloxy group offers a site for late-stage diversification or for tuning the electronic and steric properties of the final compound. The synthesis of quinoline (B57606) derivatives often involves multi-step reactions, and the use of functionalized precursors like this is crucial for building molecular complexity. nih.gov

Building Block for the Construction of Fluoroaryl Ethers in Novel Organic Architectures

Fluoroaryl ethers are a significant class of compounds in medicinal chemistry and materials science due to the unique properties conferred by the carbon-fluorine bond and the ether linkage. The high electronegativity and small size of fluorine atoms can influence molecular conformation, pKa, metabolic stability, and binding affinity to biological targets.

This compound is itself a fluoroaryl ether and serves as an exemplary building block for incorporating the 2,5-difluorobenzyloxy motif into larger and more intricate molecular frameworks. The compound's stability allows it to be carried through multiple synthetic steps. The bromine atom provides a reactive site for coupling reactions, enabling the attachment of this entire fluoroaryl ether unit to other parts of a target molecule. This approach is valuable for constructing novel organic architectures where the specific electronic and steric profile of the difluorinated ether is desired to achieve a particular function or property. The synthesis of such structures often relies on the availability of robust, functionalized building blocks that can be reliably incorporated into a synthetic sequence. researchgate.net

Utility in the Modular Assembly of Substituted Benzene and Biphenyl (B1667301) Scaffolds

The structure of this compound offers two distinct aromatic platforms for modular synthesis: a substituted difluorobenzene ring and a bromobenzene (B47551) ring. This duality makes it a highly useful tool for the assembly of complex aromatic systems.

The most significant feature for modular assembly is the bromine atom located on the benzyl (B1604629) ring. This aryl bromide is an ideal handle for a wide variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Buchwald-Hartwig reactions. These reactions are cornerstones of modern organic synthesis and allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. Consequently, the 4-bromobenzyloxy moiety can be readily coupled with a diverse array of boronic acids, organostannanes, alkenes, or amines to construct complex substituted biphenyl scaffolds and other multi-ring systems.

Simultaneously, the 2,5-difluorobenzene ring can be further functionalized. The fluorine atoms activate the ring towards nucleophilic aromatic substitution, and the hydrogen at the C4 position can be a site for electrophilic aromatic substitution or directed ortho-metalation, providing pathways to tri- and tetra-substituted benzene derivatives. This multi-faceted reactivity allows chemists to use the compound as a central scaffold, building out complexity from different points of the molecule in a controlled, stepwise manner.

Application in Fragment-Based Drug Discovery (FBDD) as a Scaffold Component (conceptual, academic context only)

Fragment-based drug discovery (FBDD) has become a powerful and successful strategy for identifying lead compounds in modern drug development. nih.govfrontiersin.org This approach uses libraries of small, low-complexity molecules ("fragments") to screen for weak but highly efficient binding to a biological target. nih.gov These initial fragment hits then serve as starting points for chemical elaboration into more potent, drug-like molecules. frontiersin.org

Fluorine-containing fragments are particularly valuable in FBDD. The fluorine atom can form favorable interactions in protein binding pockets and, crucially, provides a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. lifechemicals.comdrugdiscoverychemistry.com ¹⁹F NMR is a robust screening method that can rapidly detect the binding of fluorinated fragments to a target protein. lifechemicals.comlifechemicals.com

Within the conceptual framework of FBDD, this compound represents an interesting scaffold and a source of valuable fragments. While the entire molecule is generally larger than a typical fragment, it is composed of two key substructures that are highly relevant to FBDD:

The 2,5-difluorophenyl group: This is an ideal fluorinated fragment for ¹⁹F NMR-based screening.

The 4-bromobenzyl group: This fragment provides a versatile aromatic ring with a bromine atom that serves as a convenient vector for synthetic "growing" or "linking" of fragments once a hit is identified.

In an academic or conceptual FBDD campaign, libraries could be designed containing these structural motifs. The compound itself could be used as a larger scaffold to explore binding sites, with the knowledge that its constituent parts have desirable fragment-like properties. Its dual-ring structure allows for the exploration of larger binding pockets that might accommodate linked fragments, providing a more advanced starting point for lead optimization.

Precursor for Advanced Materials (e.g., Liquid Crystals, Polymers), if structurally relevant based on academic literature

The development of advanced materials such as liquid crystals (LCs) and specialty polymers often relies on precursors that possess specific structural characteristics, including rigidity, defined aspect ratios (rod-like or disc-like shapes), and tailored electronic properties. Fluorinated aromatic compounds are frequently used in this field due to their chemical and thermal stability, and the ability of fluorine atoms to influence intermolecular interactions and bulk material properties.

The molecular structure of this compound possesses features that make it a structurally relevant precursor for such materials. Its architecture, consisting of two linked aromatic rings, provides a rigid, somewhat rod-like core. The presence of fluorine and bromine atoms imparts significant polarity and polarizability, which are key parameters in the design of liquid crystalline materials. While not a liquid crystal itself, it can be chemically modified to create mesogens. For example, the bromine atom can be replaced with longer alkyl chains or other mesogenic groups through cross-coupling reactions to enhance the molecule's aspect ratio and induce liquid crystalline phases. Indeed, various difluorobenzene derivatives are known components in the synthesis of liquid crystal mixtures. google.com

Similarly, this compound could be incorporated into polymer chains to create advanced polymers with specific properties. It could be converted into a difunctional monomer (e.g., by converting the bromine to another reactive group) and then polymerized to yield polyesters or polyethers. The resulting polymers would feature pendant difluorobenzyloxy groups, which could enhance thermal stability, flame retardancy, and dielectric properties, making them potentially suitable for applications in electronics or high-performance engineering plastics.

Advanced Research Applications and Mechanistic Insights Involving 1 4 Bromobenzyloxy 2,5 Difluorobenzene Moieties

Structure-Activity Relationship (SAR) Studies of Derivatives Incorporating the Compound Moiety

The exploration of structure-activity relationships (SAR) for derivatives of 1-(4-bromobenzyloxy)-2,5-difluorobenzene is crucial for understanding how modifications to its chemical architecture influence its biological effects. While specific research on this exact parent compound is limited, the broader class of diaryl ethers has been extensively studied, particularly as inhibitors of enzymes crucial for microbial survival.

Influence of the 4-Bromobenzyloxy Group on Molecular Recognition and Target Interaction

The 4-bromobenzyloxy group is a key structural element that significantly contributes to the molecular recognition properties of its derivatives. The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets. The position of the bromine at the para-position of the benzyl (B1604629) ring influences the electronic distribution and steric profile of the molecule, which are critical for fitting into specific binding pockets of enzymes or receptors.

In the context of related diaryl ether inhibitors, the nature and substitution pattern of the benzyl group can dictate the potency and selectivity of the compound. For instance, in studies of diaryl ether inhibitors of Mycobacterium tuberculosis InhA, a key enzyme in mycolic acid biosynthesis, modifications to the B-ring (analogous to the 4-bromobenzyl group) have been shown to significantly impact inhibitory activity.

Impact of Fluorine Atoms on Binding Affinity and Modulatory Effects

The presence of two fluorine atoms on the second phenyl ring at positions 2 and 5 is another critical determinant of the biological activity of derivatives of this compound. Fluorine is a highly electronegative atom and its incorporation into a molecule can have profound effects on its physicochemical properties.

The strategic placement of fluorine atoms can:

Enhance binding affinity: Fluorine can engage in favorable interactions with protein residues, including hydrogen bonds and dipole-dipole interactions.

Improve metabolic stability: The high strength of the carbon-fluorine bond can make the molecule more resistant to metabolic degradation, thereby increasing its half-life in biological systems.

In SAR studies of various bioactive compounds, the introduction of fluorine atoms has often led to improved potency and pharmacokinetic profiles.

Investigation of In Vitro Biological Targets and Pathways

The biological activity of derivatives of this compound is typically investigated through a variety of in vitro assays to identify their molecular targets and elucidate their mechanisms of action.

For instance, a series of triclosan-mimicking diaryl ether derivatives were synthesized and evaluated as inhibitors of the enoyl acyl carrier protein reductase (InhA) enzyme from M. tuberculosis. Several of these compounds exhibited significant activity against drug-susceptible, multidrug-resistant (MDR), and extensive drug-resistant (XDR) strains of M. tuberculosis. nih.gov The minimum inhibitory concentration (MIC) is a key parameter measured in these studies, indicating the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Representative Antimycobacterial Activity of Diaryl Ether Derivatives Against M. tuberculosis H37Rv

| Compound ID | Modification | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 14 | Diaryl ether derivative | 1.95 | nih.gov |

| Compound 19 | Diaryl ether derivative | 1.95 | nih.gov |

| Compound 24 | Diaryl ether derivative | 0.98 | nih.gov |

This table presents data for representative diaryl ether compounds from the cited literature to illustrate the potential activity of this class of molecules, not for this compound itself.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the potential mechanism of action of a compound by visualizing its interaction with a specific protein target.

While no specific docking studies of this compound with ATP synthase have been reported, diaryl ether derivatives have been docked into the active site of other enzymes, such as InhA. nih.gov These studies reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's binding pocket. Such insights are crucial for the rational design of more potent inhibitors. nih.gov

For example, in the docking studies of novel diaryl ether inhibitors with InhA, the interactions with key residues and the NAD+ cofactor are analyzed to explain the observed inhibitory activity. nih.gov

To confirm the findings from in silico studies and to quantify the inhibitory potency of a compound, in vitro enzymatic assays are performed. For diaryl ether derivatives targeting InhA, enzymatic assays are conducted to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.